molecular formula C14H13Br B13027028 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl

3'-(Bromomethyl)-2-methyl-1,1'-biphenyl

Cat. No.: B13027028
M. Wt: 261.16 g/mol
InChI Key: NVEMAPHMJWDHOO-UHFFFAOYSA-N
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Description

3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl group at the 3’ position and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl typically involves a multi-step process:

Industrial Production Methods: Industrial production of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.

Major Products:

    Hydroxylation: Formation of 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl.

    Amination: Formation of 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl.

    Thiolation: Formation of 3’-(Thiophenylmethyl)-2-methyl-1,1’-biphenyl.

Scientific Research Applications

3’-(Bromomethyl)-2-methyl-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the biphenyl framework.

    2-Bromomethyl-1,1’-biphenyl: Similar but with the bromomethyl group at the 2 position instead of the 3’ position.

    3-Bromo-2-methylbiphenyl: Similar but with a bromine atom instead of a bromomethyl group.

Uniqueness: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-(bromomethyl)-3-(2-methylphenyl)benzene

InChI

InChI=1S/C14H13Br/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3

InChI Key

NVEMAPHMJWDHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CBr

Origin of Product

United States

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